N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide
Description
N-[2-(4-Chloro-3-methylphenoxy)ethyl]acetamide is an acetamide derivative featuring a phenoxyethyl backbone substituted with chloro and methyl groups at the 4- and 3-positions of the aromatic ring, respectively. This structural motif is common in bioactive compounds, where the phenoxy group and acetamide moiety often enhance interactions with biological targets.
Properties
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-7-10(3-4-11(8)12)15-6-5-13-9(2)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLMFXSJKMYVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form the corresponding ether, followed by acetylation with acetic anhydride. The reaction conditions include the use of a base such as sodium hydroxide to deprotonate the phenol, facilitating the nucleophilic attack on ethylene oxide.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenols or ethers.
Scientific Research Applications
N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anthelmintic properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the manufacturing of various chemical products, including agrochemicals and pharmaceutical intermediates.
Mechanism of Action
N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide is structurally similar to other compounds such as N-[2-(4-chlorophenoxy)ethyl]acetamide and N-[2-(3-methylphenoxy)ethyl]acetamide. the presence of the methyl group at the 3-position on the benzene ring distinguishes it from these compounds, potentially leading to differences in reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide with key analogs based on substituent variations, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations
Substituent Effects on Bioactivity The chloro and methyl groups in this compound and its analogs (e.g., compound 7c in ) are critical for binding to enzymes like HCV NS5B, likely due to hydrophobic interactions and halogen bonding . Replacement of chloro with methoxy (e.g., compound 3a in ) reduces steric bulk, improving solubility but lowering tyrosine inhibition potency (IC50 increases from 69 µM to 87 µM) .
Antimicrobial Activity Derivatives such as 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (4a-e) exhibit broad-spectrum activity against bacteria (e.g., E. coli) and fungi (e.g., C. albicans), attributed to the electron-withdrawing chloro group enhancing membrane permeability .
Metabolic Stability
- Compounds with ethyl linkers (e.g., N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives) show improved metabolic stability compared to methyl-linked analogs, as seen in melatonergic ligands (). This suggests the ethyl group in the target compound may confer similar advantages.
Pesticidal Applications Analog 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide () highlights the role of trifluoromethyl groups in enhancing pesticidal efficacy, though the target compound’s lack of this group may limit its use in agriculture.
Research Findings and Data Trends
- Structure-Activity Relationship (SAR): The 4-chloro-3-methylphenoxy moiety is a pharmacophore in enzyme inhibitors (e.g., HCV NS5B ), while N-ethylacetamide chains improve solubility and bioavailability .
- Thermal and Spectral Properties: Melting points for chloro-methylphenoxy acetamides range from 220–269°C (), indicating high crystallinity and stability. NMR and ESI-MS data confirm the integrity of the acetamide backbone and substituent positions across analogs .
Biological Activity
N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. Its structure, characterized by a chloro-substituted phenyl ring and an acetamide functional group, suggests various mechanisms of action that may influence its biological efficacy.
- Molecular Formula : C12H14ClNO2
- Molecular Weight : 241.7 g/mol
- Structural Features : The compound features a chloro group at the para position of a methyl-substituted phenoxy ring, which is significant for its biological activity.
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. However, detailed studies elucidating the exact pathways remain limited and warrant further investigation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that related compounds with similar structural motifs demonstrate significant antibacterial and antifungal activities. The presence of the chloro and methyl groups enhances these properties by affecting the compound's lipophilicity and ability to penetrate microbial membranes.
Anthelmintic Activity
The compound has also been evaluated for its potential anthelmintic effects. Preliminary studies suggest that it may inhibit the growth of parasitic worms, making it a candidate for further development in veterinary medicine or agricultural applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-[2-(4-chlorophenoxy)ethyl]acetamide | C13H16ClNO2 | Lacks methyl substitution; different biological profile |
| N-[2-(3-methylphenoxy)ethyl]acetamide | C13H16NO2 | Similar structure but different halogen substitution; varying reactivity |
This table highlights how structural variations influence biological activity, suggesting that the specific arrangement of substituents in this compound may enhance its efficacy compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study assessing various phenoxy derivatives, this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
- Synthesis and Characterization : The synthesis of this compound involves multiple steps, including reactions with chloroacetyl chloride and subsequent purification processes. Characterization techniques such as NMR and mass spectrometry have confirmed its structure and purity .
- Agricultural Applications : Investigations into its herbicidal properties have revealed that this compound can effectively inhibit weed growth, making it a valuable candidate for developing new herbicides.
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